molecular formula C13H16N2 B11899277 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole

1-Methyl-4-(pyrrolidin-2-yl)-1H-indole

Cat. No.: B11899277
M. Wt: 200.28 g/mol
InChI Key: QFTLZTNNJWGNQB-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrrolidin-2-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a pyrrolidine ring attached to the indole core, which can influence its chemical and biological properties.

Preparation Methods

The synthesis of 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 1-methylindole with pyrrolidine in the presence of a suitable catalyst can yield the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-4-(pyrrolidin-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrrolidine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(pyrrolidin-2-yl)-1H-indole has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-Methyl-4-(pyrrolidin-2-yl)-1H-indole can be compared with other similar compounds, such as:

    1-Methyl-4-(pyrrolidin-2-yl)-1H-pyrazole: This compound has a pyrazole ring instead of an indole ring, which can lead to different chemical and biological properties.

    1-Methyl-4-(pyrrolidin-2-yl)methyl-1H-pyrazole: This compound features a methyl group on the pyrrolidine ring, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific structure, which can confer distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-4-pyrrolidin-2-ylindole

InChI

InChI=1S/C13H16N2/c1-15-9-7-11-10(4-2-6-13(11)15)12-5-3-8-14-12/h2,4,6-7,9,12,14H,3,5,8H2,1H3

InChI Key

QFTLZTNNJWGNQB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C3CCCN3

Origin of Product

United States

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